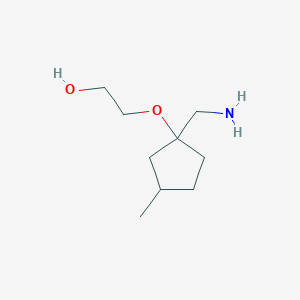
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is an organic compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the aminomethyl group and the ethan-1-ol moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopentyl ring provides structural stability, while the ethan-1-ol moiety can participate in additional interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound has a similar structure but lacks the cyclopentyl ring.
Ethanolamine: A simpler compound with an amino group and an ethanol moiety.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group instead of the aminomethyl group.
Uniqueness
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and ethan-1-ol moiety. This unique structure provides specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]oxyethanol |
InChI |
InChI=1S/C9H19NO2/c1-8-2-3-9(6-8,7-10)12-5-4-11/h8,11H,2-7,10H2,1H3 |
InChI Key |
GOKJPUIYIYGPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


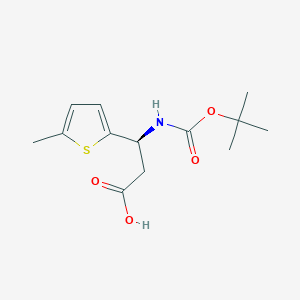
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
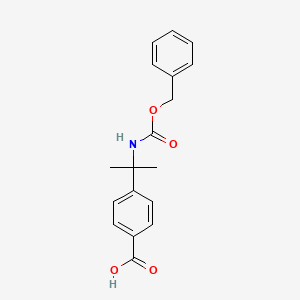


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
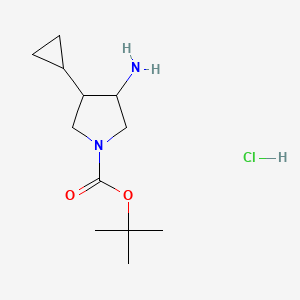
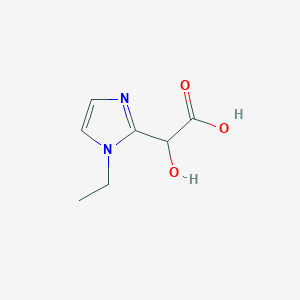
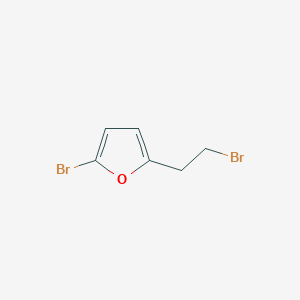
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
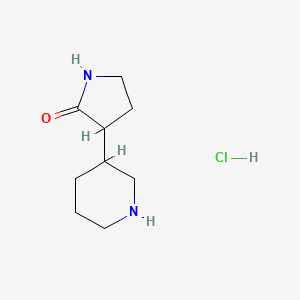
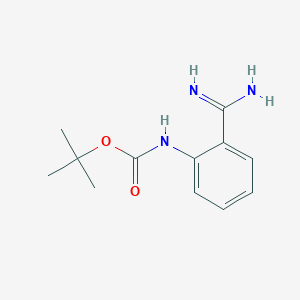

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
